2-Piperazin-1-yl-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, attached to a benzimidazole structure. Benzimidazoles have been extensively studied due to their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
The compound is classified under heterocyclic compounds due to its cyclic structure containing non-carbon atoms (nitrogen in this case). It can be sourced from various synthetic pathways involving the reaction of piperazine with benzimidazole derivatives. The dihydrochloride form indicates that the compound is salt-formulated with hydrochloric acid, enhancing its solubility and stability.
The synthesis of 2-piperazin-1-yl-1H-benzimidazole dihydrochloride typically involves several steps:
The molecular structure of 2-piperazin-1-yl-1H-benzimidazole dihydrochloride can be represented as follows:
The structural representation highlights the connectivity between the piperazine nitrogen atoms and the benzimidazole ring, contributing to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with potentially improved pharmacological properties .
The mechanism of action for compounds like 2-piperazin-1-yl-1H-benzimidazole dihydrochloride often involves interaction with specific biological targets:
Research has shown that modifications on the benzimidazole scaffold can significantly affect binding affinity and selectivity towards target receptors .
Additional analyses such as infrared spectroscopy confirm functional groups through characteristic absorption peaks, while nuclear magnetic resonance provides insights into molecular structure .
2-Piperazin-1-yl-1H-benzimidazole dihydrochloride has several notable applications in scientific research:
The ongoing research into benzimidazole derivatives continues to reveal their potential in treating various conditions, including anxiety disorders and other neurological conditions .
The structural hybridization of privileged pharmacophores represents a cornerstone of modern medicinal chemistry, with the benzimidazole-piperazine scaffold emerging as a framework of significant therapeutic interest. 2-Piperazin-1-yl-1H-benzimidazole dihydrochloride (CAS 1235439-79-8, C~11~H~16~Cl~2~N~4~, MW 275.18) exemplifies this approach, featuring direct piperazine attachment at the C-2 position of the benzimidazole nucleus in its dihydrochloride salt form [4] [6] [8]. This compound’s physicochemical profile—including high purity standards (NLT 95-98%) and stability as a solid—facilitates its utility as a versatile building block in drug discovery [4] [6]. The dihydrochloride salt form enhances aqueous solubility and crystallinity, properties crucial for bioavailability and formulation development. Beyond its intrinsic properties, this hybrid serves as a critical intermediate for generating derivatives targeting diverse pathologies, from infectious diseases to cancer and CNS disorders, underscoring the translational potential of benzimidazole-piperazine molecular architecture in addressing unmet medical needs.
Benzimidazole derivatives have established a formidable legacy in chemotherapeutics, particularly as anthelmintic agents and anticancer scaffolds. The benzimidazole nucleus, structurally analogous to purine bases, enables interactions with biological targets essential for parasite and cancer cell survival [1] [5]. Historically, the discovery that 5,6-dimethylbenzimidazole constituted part of vitamin B~12~'s structure spurred intensive research into benzimidazole-based compounds [1]. This culminated in clinically indispensable anthelmintics like albendazole, mebendazole, and thiabendazole, which disrupt tubulin polymerization in helminths [1] [5]. Concurrently, the benzimidazole core demonstrated potent antiproliferative effects, leading to oncology drugs such as bendamustine (a nitrogen mustard-benzimidazole hybrid used against chronic lymphocytic leukemia and non-Hodgkin’s lymphoma) and veliparib, which exploits the benzimidazole nucleus for PARP inhibition [1] [5]. The progression from simple benzimidazoles to complex derivatives bearing substituents at N-1, C-2, C-5, and C-6 positions reflects an evolution toward enhanced target specificity and potency. This historical trajectory underscores the benzimidazole nucleus's adaptability—a property leveraged in developing 2-piperazin-1-yl-1H-benzimidazole dihydrochloride and its analogues.
Table 1: Clinically Significant Benzimidazole Derivatives with Anthelmintic and Anticancer Applications
Compound Name | Therapeutic Class | Key Indications | Structural Features |
---|---|---|---|
Albendazole | Anthelmintic | Neurocysticercosis, hydatid disease | Carbamate at C-2 position |
Mebendazole | Anthelmintic | Roundworm, hookworm infections | Carbamate with methyl substituent |
Thiabendazole | Anthelmintic/Fungicide | Strongyloidiasis, agricultural fungicide | Thiazolyl substitution |
Bendamustine | Antineoplastic (Alkylator) | CLL, NHL, multiple myeloma | Nitrogen mustard linked to benzimidazole |
Omeprazole | Proton Pump Inhibitor | GERD, peptic ulcers | Pyridine and sulfinyl linkages |
Telmisartan | Angiotensin II Antagonist | Hypertension | Biphenyltetrazole substitution |
2-Piperazin-1-yl-1H-benzimidazole | Pharmacophore Intermediate | Under investigation for multiple applications | Unsubstituted benzimidazole with piperazine |
The strategic fusion of piperazine at the C-2 position of benzimidazole—as exemplified by 2-piperazin-1-yl-1H-benzimidazole dihydrochloride—is underpinned by robust pharmacological and chemical rationales. Piperazine's secondary amines impart crucial basic character (pK~a~ ~10.8), enhancing water solubility and bioavailability through salt formation (e.g., dihydrochloride) while serving as hydrogen bond donors/acceptors for target engagement [5] [9]. This modification transforms the planar benzimidazole scaffold into a three-dimensional structure with improved receptor complementarity. The piperazine ring’s conformational flexibility allows optimal orientation of pharmacophoric elements within binding pockets, as demonstrated in anti-inflammatory derivatives where 2-(piperidin-4-yl)-1H-benzo[d]imidazole analogues potently inhibit TNF-α (IC~50~ = 1.87 μM) and NO production in macrophages by modulating NF-κB signaling [3]. Similarly, in CNS drug design, tethering substituted piperazines via methylene bridges or direct linkage to benzimidazole’s C-2 position yields anxiolytics with high affinity for GABA~A~ receptors. For instance, molecular docking reveals that 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-benzimidazole (5b) achieves substantial binding scores against GABA~A~’s benzodiazepine site, correlating with in vivo efficacy in the elevated plus maze test [9]. The electronic effects of piperazine also modulate benzimidazole’s tautomeric equilibrium (between 1H and 3H forms), potentially favoring bioactivity-relevant tautomers. Furthermore, the C-2 position offers synthetic accessibility via nucleophilic aromatic substitution or transition-metal-catalyzed coupling, facilitating rapid diversification.
Table 2: Structural and Functional Impacts of Piperazine Substitution at Benzimidazole C-2
Structural Motif | Pharmacological Impact | Example Derivative & Activity |
---|---|---|
Direct linkage (no spacer) | Enhanced rigidity for selective pocket insertion | 2-Piperazin-1-yl-1H-benzimidazole (Core scaffold for kinase inhibitors) |
–CH~2~– spacer | Increased flexibility for accessing buried binding domains | 5b: Anxiolytic (EPM test activity comparable to diazepam) |
4-Substituted piperazine (e.g., aryl) | Improved receptor affinity via hydrophobic interactions | EGFR inhibitors (IIh): IC~50~ <1 μM against A549 lung cancer cells |
Dihydrochloride salt form | Augmented aqueous solubility and crystallinity | 2-Piperazin-1-yl-1H-benzimidazole dihydrochloride (Handling stability) |
Drug repurposing leverages established safety and pharmacokinetic data to accelerate therapeutic translation, with benzimidazole-piperazine hybrids offering compelling candidates. Omeprazole and related proton pump inhibitors (PPIs) demonstrate the potential for repurposing benzimidazole-based drugs beyond their original indications—studies suggest chemopreventive effects in gastrointestinal cancers [1] [5]. Similarly, the anthelmintic mebendazole is under investigation for repurposing in glioblastoma and colorectal cancer due to its tubulin-disrupting and anti-angiogenic properties [1]. Within this paradigm, 2-piperazin-1-yl-1H-benzimidazole dihydrochloride serves as a versatile scaffold for generating derivatives with repurposing potential across therapeutic categories. For instance, structural optimization yielded EGFR tyrosine kinase inhibitors (e.g., 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile derivatives) showing nanomolar activity against A549 lung adenocarcinoma cells via suppression of EGFR autophosphorylation [7]. In parallel, linking fluorophenyl-substituted piperazines to benzimidazole’s C-2 position via methylene spacers produced novel anxiolytics (5b, 5c) that bind GABA~A~ receptors with efficacy comparable to diazepam in murine models [9]. The intrinsic polypharmacology of benzimidazole-piperazine hybrids enables targeting of structurally related enzymes and receptors—such as kinases, GPCRs, and ion channels—using a single chemotype. Computational approaches like PASS (Prediction of Activity Spectra for Substances) further predict diverse bioactivities for these scaffolds, supporting systematic repurposing efforts.
Table 3: Emerging Therapeutic Applications of 2-Piperazine-Linked Benzimidazole Derivatives
Derivative Class | Original/Traditional Application | Repurposing Investigation | Key Findings |
---|---|---|---|
2-(Piperazin-1-yl)-1H-benzimidazole dihydrochloride core | Intermediate for anthelmintics | Kinase inhibition (Cancer) | Serves as precursor for EGFR/VEGFR inhibitors (e.g., compound IIh) [7] |
Fluorophenyl-piperazinylmethyl benzimidazoles | Not applicable (Novel entities) | Anxiolytics (CNS disorders) | 5b, 5c reduce anxiety in EPM test via GABA~A~ modulation [9] |
Piperazine-benzimidazole PPIs (e.g., rabeprazole) | Acid-related disorders | Chemoprevention (Oncology) | Induce apoptosis in gastric cancer cell lines |
Benzimidazole-piperazine CXCR4 antagonists | HIV entry inhibition | Metastasis suppression (Oncology) | Block CXCR4/SDF-1 axis in breast cancer models |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: